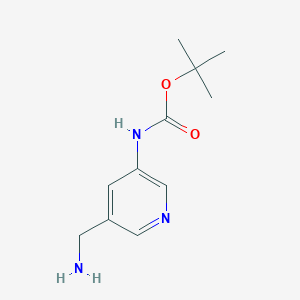
Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate
Overview
Description
Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This compound is often used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate typically involves the reaction of 5-(aminomethyl)pyridin-3-ylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the amino group converted to a different functional group.
Substitution: Substituted derivatives where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It is often employed in proteomics to label and identify proteins .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can alter the biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
- Tert-butyl 5-(methoxymethyl)pyridin-3-ylcarbamate
- Tert-butyl 5-(hydroxymethyl)pyridin-3-ylcarbamate
- Tert-butyl 5-(chloromethyl)pyridin-3-ylcarbamate
Comparison: Tert-butyl 5-(aminomethyl)pyridin-3-ylcarbamate is unique due to its amino group, which provides distinct reactivity and interaction capabilities compared to its analogs. The presence of the amino group allows for specific reactions and interactions that are not possible with the methoxy, hydroxy, or chloro derivatives .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXAUSMKLLZKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194867 | |
| Record name | 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-23-5 | |
| Record name | 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[5-(aminomethyl)-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[5-(aminomethyl)pyridin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


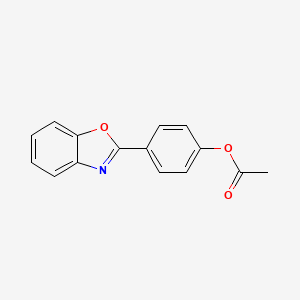
![Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl-](/img/structure/B1649471.png)
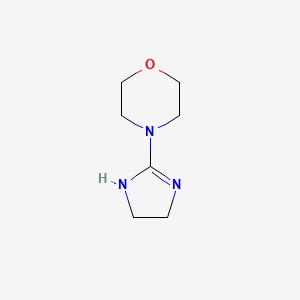
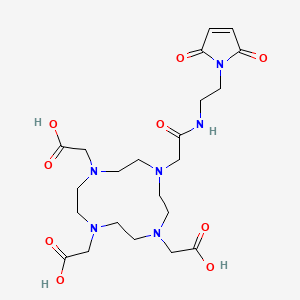
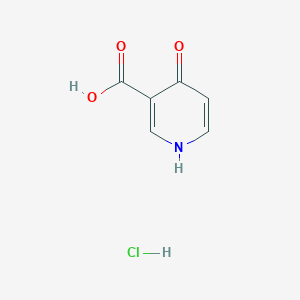
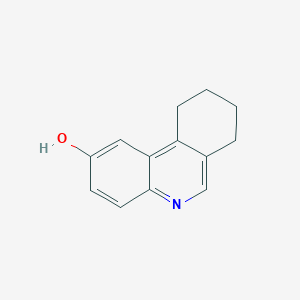
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)
![ethyl 5-(3-{[2-(acetyloxy)-2-phenylacetyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649485.png)
![ethyl 5-(4-bromophenyl)-1-(4-{[(3,4-dimethoxyphenethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649487.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649488.png)
![3-[5-isobutyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N~1~-(3-phenylpropyl)benzamide](/img/structure/B1649489.png)
![ethyl 5-{4-[4-(2,6-difluorobenzoyl)piperazino]phenyl}-1-(2-pyridyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649490.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-pyridyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649491.png)
